REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH:24]1([C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH2:27][CH2:26][CH2:25]1.Cl[CH2:34][O:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1COCC1.O>[CH2:36]([O:35][CH2:34][C:24]1([C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH2:27][CH2:26][CH2:25]1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1
|
Name
|
|
Quantity
|
23.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
ClCOCC1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to -78° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at -78° C. for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was recooled to -78° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at -78° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
WASH
|
Details
|
was washed successively with diluted HCl, 5% NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
DISTILLATION
|
Details
|
This residue was purified by distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC1(CCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |